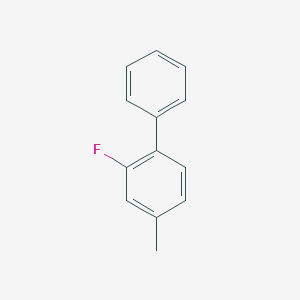

2-Fluoro-4-methylbiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXHZIQXRZTNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447624 | |

| Record name | 2-FLUORO-4-METHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69168-29-2 | |

| Record name | 2-FLUORO-4-METHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-4-methylbiphenyl CAS number and properties

An In-Depth Technical Guide to 2-Fluoro-4-methylbiphenyl: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

2-Fluoro-4-methylbiphenyl is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a biphenyl scaffold with a strategically placed fluorine atom and a methyl group, impart a distinct set of physicochemical properties. This guide provides a comprehensive overview of 2-Fluoro-4-methylbiphenyl, including its chemical identity, properties, synthesis, and applications, with a special focus on its role as a building block in drug development.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The biphenyl moiety is a common structural motif in many biologically active compounds. Therefore, 2-Fluoro-4-methylbiphenyl represents a valuable synthon for the synthesis of novel therapeutic agents.

Core Chemical Identity and Properties

Synonyms: 4-methyl-2-fluorobiphenyl, 2-Fluoro-4-methyl-1,1'-biphenyl[7]

The physical and chemical properties of 2-Fluoro-4-methylbiphenyl are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H11F | [7] |

| Molecular Weight | 186.22 g/mol | [7] |

| Appearance | Not explicitly available; likely a liquid or low-melting solid at room temperature. | Inferred from related compounds |

| Storage | 2-8°C, sealed in a dry environment. | [7] |

Synthesis of 2-Fluoro-4-methylbiphenyl

The synthesis of 2-Fluoro-4-methylbiphenyl can be achieved through several established cross-coupling methodologies. The Suzuki-Miyaura coupling is a particularly effective and widely used method for the formation of biaryl compounds due to its tolerance of a wide range of functional groups.

Logical Workflow for Synthesis

Caption: Workflow for the Suzuki-Miyaura synthesis of 2-Fluoro-4-methylbiphenyl.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-Fluoro-4-methylbiphenyl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Fluoro-4-methylphenylboronic acid

-

Bromobenzene

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methylphenylboronic acid (1.0 eq), bromobenzene (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene and ethanol (e.g., a 4:1 mixture) to the flask via syringe.

-

To the stirred suspension, add the palladium catalyst, Pd(PPh3)4 (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 2-Fluoro-4-methylbiphenyl.

Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine into a drug molecule can significantly enhance its pharmacological properties.[1][2][3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, which can improve oral bioavailability. The strength of the carbon-fluorine bond often leads to increased metabolic stability by blocking sites of oxidative metabolism.[5]

2-Fluoro-4-methylbiphenyl serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The biphenyl structure is a known pharmacophore in many drugs, and the specific substitution pattern of 2-fluoro-4-methylbiphenyl can be used to fine-tune the steric and electronic properties of a drug candidate to optimize its interaction with biological targets.

One notable example of a drug containing a 2-fluorobiphenyl moiety is Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[8] While not identical, the synthesis of Flurbiprofen and its analogs often involves intermediates with a similar substitution pattern, highlighting the utility of compounds like 2-Fluoro-4-methylbiphenyl in the synthesis of anti-inflammatory agents.

Safety and Handling

As with any chemical, 2-Fluoro-4-methylbiphenyl should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for similar compounds, the following hazard statements may apply:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed and up-to-date safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Characterization

The structure of 2-Fluoro-4-methylbiphenyl can be unequivocally confirmed using a combination of spectroscopic techniques.

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic characterization of 2-Fluoro-4-methylbiphenyl.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom. A singlet corresponding to the methyl protons will be observed in the upfield region (around δ 2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The ortho and meta carbons will also show smaller C-F couplings.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing direct evidence for the presence of the fluorine atom.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (186.22 g/mol ).

Conclusion

2-Fluoro-4-methylbiphenyl is a valuable and versatile building block in organic synthesis, with particular relevance to the development of new pharmaceuticals. Its synthesis is readily achievable through modern cross-coupling reactions, and its unique properties make it an attractive starting material for the design of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective application in research and development.

References

-

Pharmaffiliates. 2-Fluoro-4-methylbiphenyl | CAS No : 69168-29-2. Available from: [Link]

-

National Center for Biotechnology Information. 4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem Compound Database. Available from: [Link]

-

MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]

-

ChemBK. (S)-2-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetic acid. Available from: [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

- Google Patents. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.

-

ResearchGate. A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available from: [Link]

-

National Center for Biotechnology Information. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Available from: [Link]

-

PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-FLUORO-4-METHYLBIPHENYL | 69168-29-2 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

Introduction: The Strategic Role of 2-Fluoro-4-methylbiphenyl in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylbiphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

2-Fluoro-4-methylbiphenyl is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a biphenyl core with fluorine and methyl functional groups, makes it a molecule of significant interest for the development of complex chemical entities. In the realm of medicinal chemistry, the strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one highly sought after.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-4-methylbiphenyl (CAS No. 69168-29-2), offering both established data and the experimental context necessary for its effective application in research and development.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. 2-Fluoro-4-methylbiphenyl is unambiguously defined by its molecular structure and a set of standardized chemical identifiers.

-

Chemical Structure:

-

Core Identifiers:

A detailed summary of its chemical identifiers is provided in the table below, facilitating precise database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-Fluoro-4-methyl-1,1'-biphenyl | Simson Pharma Limited |

| Synonyms | 4-methyl-2-fluorobiphenyl | Simson Pharma Limited |

| InChI | InChI=1S/C13H11F/c1-10-6-7-12(14)8-11(10)13-5-3-2-4-9-13/h2-9H,1H3 | N/A (Generated) |

| InChIKey | N/A | N/A |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=CC=C2)F | N/A (Generated) |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both storage and reaction conditions, influencing choices from solvent selection to purification strategy.

Summary of Physicochemical Data

| Property | Value | Significance & Context |

| Physical Form | Oil / Colourless Liquid | [3] Indicates the compound is not a solid at room temperature, which is critical for handling and transfer. |

| Boiling Point | 90-92°C at 1 mmHg | [3] The reduced pressure boiling point suggests that vacuum distillation is the preferred method for purification to avoid thermal decomposition at atmospheric pressure. |

| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [3] Being slightly denser than water, it would form the lower layer in an aqueous extraction. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Methanol.[3] Insoluble in water. | [4] High solubility in common organic solvents provides flexibility for reaction setups and chromatographic purification. Its insolubility in water is typical for non-polar aromatic compounds and is key for designing extraction workups. |

Experimental Determination of Key Properties

Understanding the methodology behind these values is as important as the values themselves. It provides a framework for verification and quality control.

Protocol 1: Boiling Point Determination via Vacuum Distillation

The reported boiling point was measured under vacuum, a crucial technique for compounds that may degrade at higher temperatures.

Causality: Applying a vacuum lowers the ambient pressure, which in turn reduces the temperature required for a liquid to boil. This is essential for preserving the integrity of thermally sensitive molecules like many substituted biphenyls.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and free of contaminants.

-

Sample Loading: Place the crude 2-Fluoro-4-methylbiphenyl sample into the distillation flask along with a magnetic stir bar for smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure until a stable vacuum of ~1 mmHg is achieved.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation & Collection: Monitor the temperature at the distillation head. The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point. The fraction collected between 90-92°C should be the purified product.[3]

Diagram: Workflow for Physicochemical Property Validation

This diagram illustrates the logical flow for characterizing a research chemical like 2-Fluoro-4-methylbiphenyl.

Caption: Logical workflow for compound characterization.

Spectroscopic Profile

Spectroscopic data provides the "fingerprint" of a molecule, confirming its structure and purity. The following are the expected spectral characteristics for 2-Fluoro-4-methylbiphenyl.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (Ar-H) would appear in the range of ~7.0-7.6 ppm. The methyl group (CH₃) protons would be a singlet around ~2.4 ppm. Coupling between protons and the adjacent fluorine atom (³JHF, ⁴JHF) would result in complex splitting patterns for the aromatic signals. |

| ¹³C NMR | Aromatic carbons would appear in the ~120-140 ppm region. The carbon directly bonded to fluorine would show a large coupling constant (¹JCF) and appear as a doublet. The methyl carbon would be observed upfield, around 20-22 ppm. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the aromatic system. |

| Mass Spec. (HRMS) | The exact mass should correspond to the molecular formula C₁₃H₁₁F, allowing for confirmation of the elemental composition. Expected [M]+ peak at m/z 186.0845. |

| IR Spectroscopy | A strong C-F stretching absorption is expected in the region of 1250-1100 cm⁻¹. Additional peaks will correspond to C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings. |

Synthesis, Stability, and Handling

Synthetic Context: The Suzuki-Miyaura Coupling

While multiple synthetic routes exist, 2-Fluoro-4-methylbiphenyl is commonly prepared via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of an aryl halide with an arylboronic acid. Understanding this context is crucial for anticipating potential impurities, such as homocoupled byproducts or residual palladium catalyst.[5]

Diagram: Generalized Suzuki-Miyaura Coupling Cycle

This diagram outlines the catalytic cycle, a cornerstone of modern organic synthesis for forming C-C bonds.

Caption: A generalized catalytic cycle for C-C bond formation.

Storage and Stability

-

Storage Conditions: To ensure long-term integrity, 2-Fluoro-4-methylbiphenyl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration (2-8°C) is recommended.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which could lead to degradation or vigorous reaction.[4]

Relevance in Drug Discovery and Development

The biphenyl moiety is a common scaffold in pharmaceuticals. The addition of a fluorine atom to this structure is a deliberate strategy employed by medicinal chemists for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life in the body.[1]

-

Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to more favorable binding interactions with target proteins.

-

Modulated Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity (logP), and membrane permeability, allowing for fine-tuning of a drug candidate's pharmacokinetic profile.

2-Fluoro-4-methylbiphenyl, therefore, represents a key intermediate for accessing novel fluorinated biphenyl derivatives for screening in drug discovery programs.[7][8]

Conclusion

2-Fluoro-4-methylbiphenyl is a well-defined chemical entity with a distinct set of physicochemical properties that make it suitable for a range of applications in synthetic chemistry. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a valuable precursor for developing metabolically robust and potent therapeutic agents. This guide has consolidated its key physical, spectral, and handling data to provide researchers and drug development professionals with the foundational knowledge required for its confident and effective use.

References

- Benchchem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl | 72093-43-7. Benchchem.

- Sahoo, A. K., Oda, T., & Hiyama, T. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.

- ChemicalBook. (2023). 2-FLUORO-4-METHYLBIPHENYL | 69168-29-2. ChemicalBook.

-

PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Cyano-4'-methylbiphenyl. Fisher Scientific.

- Simson Pharma Limited. (n.d.). 2-Fluoro-4-methylbiphenyl | CAS No- 69168-29-2. Simson Pharma Limited.

-

PubChem. (n.d.). 2-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Pharmaffiliates. (n.d.). 2-Fluoro-4-methylbiphenyl | CAS No: 69168-29-2. Pharmaffiliates.

-

PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl. Google Patents.

-

National Center for Biotechnology Information. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Patsnap. (n.d.). Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. Eureka. Retrieved from [Link]

-

Journal of the Korean Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. KCS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl. Google Patents.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-FLUORO-4-METHYLBIPHENYL | 69168-29-2 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4 | CID 20568371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 2-Fluoro-4-methylbiphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectral characteristics of 2-Fluoro-4-methylbiphenyl (CAS No. 69168-29-2), a substituted aromatic hydrocarbon of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific isomer, this guide will focus on the predicted spectral data based on foundational spectroscopic principles and comparative analysis with structurally similar compounds. This approach aims to provide researchers with a robust framework for the identification and characterization of 2-Fluoro-4-methylbiphenyl in a laboratory setting.

Molecular Structure and Physicochemical Properties

2-Fluoro-4-methylbiphenyl is a biphenyl derivative with a fluorine atom at the 2-position and a methyl group at the 4-position of one of the phenyl rings. This substitution pattern results in a specific set of physicochemical properties that influence its behavior in analytical systems.

| Property | Value | Source |

| CAS Number | 69168-29-2 | [1] |

| Molecular Formula | C₁₃H₁₁F | [1] |

| Molecular Weight | 186.22 g/mol | [1] |

| IUPAC Name | 2-Fluoro-4-methyl-1,1'-biphenyl |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Fluoro-4-methylbiphenyl is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine and methyl substituents, as well as through-space coupling interactions.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.30 | d | ~8.0 |

| H3 | ~7.25 | dd | ~8.0, ~2.0 |

| H6 | ~7.20 | t | ~8.0 |

| H2', H6' | ~7.50 | m | - |

| H3', H4', H5' | ~7.40 | m | - |

| 4-CH₃ | ~2.40 | s | - |

Rationale for Predictions: The predictions are based on the analysis of related structures. For instance, the methyl protons in 4-methylbiphenyl appear around 2.41 ppm. The aromatic protons are expected in the range of 7.0-7.6 ppm, with the fluorine atom causing downfield shifts for adjacent protons and characteristic H-F coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be particularly informative due to the presence of the fluorine atom, which will introduce characteristic carbon-fluorine couplings (J-coupling). The carbon directly bonded to the fluorine (C2) is expected to show a large one-bond coupling constant (¹JCF).

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C1 | ~130 | d | ~5 |

| C2 | ~160 | d | ~245 |

| C3 | ~115 | d | ~22 |

| C4 | ~140 | d | ~3 |

| C5 | ~130 | s | - |

| C6 | ~125 | d | ~4 |

| C1' | ~140 | s | - |

| C2', C6' | ~129 | s | - |

| C3', C5' | ~128 | s | - |

| C4' | ~127 | s | - |

| 4-CH₃ | ~21 | s | - |

Rationale for Predictions: The chemical shift of the carbon attached to fluorine is predicted to be significantly downfield, in the range of 160-165 ppm, with a large ¹JCF of approximately 240-250 Hz. Other carbons in the fluorinated ring will exhibit smaller two-bond and three-bond C-F couplings.

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of 2-Fluoro-4-methylbiphenyl is expected to yield a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Key Fragments in EI-MS

| m/z | Ion | Predicted Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 171 | [M - CH₃]⁺ | Loss of a methyl radical |

| 167 | [M - F]⁺ | Loss of a fluorine radical |

| 152 | [M - H - CH₃]⁺ | Loss of a hydrogen and a methyl radical |

Rationale for Predictions: The molecular ion is expected at an m/z corresponding to the molecular weight (186). Common fragmentation pathways for substituted biphenyls include the loss of substituents and cleavage of the biphenyl bond.

Diagram: Predicted Mass Spectrometry Fragmentation of 2-Fluoro-4-methylbiphenyl

Caption: Predicted EI-MS fragmentation of 2-Fluoro-4-methylbiphenyl.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Fluoro-4-methylbiphenyl will show characteristic absorptions for the aromatic rings, the C-F bond, and the C-H bonds of the methyl group.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2925-2855 | Aliphatic C-H stretch (methyl) |

| 1600, 1500 | Aromatic C=C stretch |

| 1250-1100 | C-F stretch |

| 850-800 | Out-of-plane C-H bend (para-disubstituted ring) |

Rationale for Predictions: The C-F stretching vibration is a strong indicator of fluorination and typically appears in the 1250-1100 cm⁻¹ region. The aromatic C-H and C=C stretching bands confirm the presence of the biphenyl core.

Experimental Protocols

Protocol: Synthesis of 2-Fluoro-4-methylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-Fluoro-4-methylbiphenyl from 2-bromo-5-fluorotoluene and phenylboronic acid.

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-fluorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-Fluoro-4-methylbiphenyl.

Diagram: Suzuki-Miyaura Coupling for 2-Fluoro-4-methylbiphenyl Synthesis

Caption: Synthetic scheme for 2-Fluoro-4-methylbiphenyl.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectral data for 2-Fluoro-4-methylbiphenyl. While experimental data remains elusive in the public domain, the presented predictions, grounded in established spectroscopic principles and comparative analysis, offer a valuable resource for researchers working with this compound. The provided synthetic protocol outlines a reliable method for its preparation in the laboratory. It is our hope that this guide will facilitate the unambiguous identification and characterization of 2-Fluoro-4-methylbiphenyl in future research endeavors.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Fluoro-4-methylbiphenyl. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-Fluoro-4-methylbiphenyl in Organic Solvents

Introduction: The Significance of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy. 2-Fluoro-4-methylbiphenyl is a fluorinated aromatic compound of increasing interest, particularly as a building block in the synthesis of pharmaceuticals and other advanced materials. The introduction of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated biphenyls valuable scaffolds in medicinal chemistry.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-fluoro-4-methylbiphenyl. Recognizing the scarcity of publicly available quantitative data, this document is designed to empower researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to predict, determine, and understand the solubility of this compound in a range of common organic solvents. We will delve into the fundamental principles governing solubility, provide a robust experimental protocol for its precise measurement, and discuss the nuanced interplay of intermolecular forces that dictate the dissolution of 2-fluoro-4-methylbiphenyl.

Physicochemical Properties and Known Solubility of 2-Fluoro-4-methylbiphenyl

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. 2-Fluoro-4-methylbiphenyl is a colorless oil at room temperature, with a predicted density of approximately 1.062 g/cm³ and a boiling point of 90-92°C at 1 mmHg.[4] Its molecular structure, featuring a nonpolar biphenyl core, a methyl group, and a moderately polar carbon-fluorine bond, suggests a predominantly hydrophobic character.

While comprehensive quantitative solubility data is not widely published, qualitative assessments have indicated that 2-fluoro-4-methylbiphenyl is soluble in a range of organic solvents. This is consistent with the "like dissolves like" principle, where nonpolar to moderately polar compounds dissolve well in solvents of similar character.[5]

Table 1: Qualitative Solubility of 2-Fluoro-4-methylbiphenyl

| Solvent | Polarity | Solubility |

| Chloroform | Nonpolar | Soluble[4] |

| Dichloromethane | Polar Aprotic | Soluble[4] |

| Ethyl Acetate | Polar Aprotic | Soluble[4] |

| Hexane | Nonpolar | Soluble[4] |

| Methanol | Polar Protic | Soluble[4] |

This table provides a summary of the currently available qualitative solubility data for 2-fluoro-4-methylbiphenyl.

Predicting Solubility: A Theoretical Framework

In the absence of extensive empirical data, a theoretical approach to estimating solubility is invaluable. The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium. The process of dissolution involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to be replaced by new solute-solvent interactions.[6][7] For 2-fluoro-4-methylbiphenyl, the key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): As a largely nonpolar molecule with a significant hydrocarbon backbone, London dispersion forces are the primary interactions between molecules of 2-fluoro-4-methylbiphenyl and with nonpolar solvents like hexane and toluene.[8][9][10]

-

Dipole-Dipole Interactions: The presence of the electronegative fluorine atom introduces a dipole moment into the molecule. This allows for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.[8][11]

The general principle of "like dissolves like" provides a useful heuristic for predicting solubility. We can anticipate that 2-fluoro-4-methylbiphenyl will exhibit higher solubility in solvents that can engage in similar intermolecular interactions. For instance, its solubility is expected to be high in aromatic solvents like toluene due to favorable π-π stacking interactions with the biphenyl rings, and in nonpolar aliphatic solvents like hexane due to strong van der Waals forces. In more polar solvents, the balance between disrupting the solvent's own strong interactions (like the hydrogen bonding in alcohols) and forming new solute-solvent interactions will determine the extent of solubility.

Caption: Intermolecular forces governing the solubility of 2-fluoro-4-methylbiphenyl.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, the equilibrium shake-flask method is the gold standard.[12] This method involves equilibrating an excess of the solute with the solvent until a saturated solution is formed. The concentration of the dissolved solute is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

Part 1: Equilibrium Shake-Flask Method

Objective: To prepare saturated solutions of 2-fluoro-4-methylbiphenyl in various organic solvents at a controlled temperature.

Materials:

-

2-Fluoro-4-methylbiphenyl (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of 2-fluoro-4-methylbiphenyl to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For finer suspensions, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for HPLC analysis. This step is crucial to remove any undissolved microparticles.

Caption: Workflow for the shake-flask solubility determination method.

Part 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately determine the concentration of 2-fluoro-4-methylbiphenyl in the saturated solutions.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 or biphenyl column

-

Mobile phase (e.g., acetonitrile and water mixture)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 2-fluoro-4-methylbiphenyl of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Quantification: Determine the peak area for 2-fluoro-4-methylbiphenyl in the sample and use the calibration curve to calculate its concentration.[13][14]

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Conclusion: Empowering Research through a Predictive and Practical Approach

While direct quantitative solubility data for 2-fluoro-4-methylbiphenyl remains to be extensively documented, this guide provides a robust framework for researchers to both predict and experimentally determine this crucial parameter. By understanding the interplay of intermolecular forces and employing the standardized shake-flask and HPLC methodologies, scientists can generate the high-quality data necessary to advance their research and development efforts. The strategic use of fluorination in drug design continues to grow, and a comprehensive understanding of the solubility of key fluorinated building blocks like 2-fluoro-4-methylbiphenyl is essential for unlocking their full potential.

References

-

Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. [Link]

-

Cho, D. H., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. [Link]

-

Acree Jr, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(10), 1466-1476. [Link]

-

Fairey, J. L., et al. (2007). Aqueous Solubility Depression for Hydrophobic Organic Chemicals in the Presence of Partially Miscible Organic Solvents. Environmental Science & Technology, 41(10), 3585-3591. [Link]

-

Kumari, A., & Gupta, M. (2020). QSAR Models for Water Solubility of Organ Halogen Compounds. Rafidain Journal of Science, 29(2), 70-80. [Link]

-

Ahad, A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids, 339, 116243. [Link]

-

ResearchGate. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]

-

Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500-1515. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

MDPI. (n.d.). Machine Learning-Driven QSAR Modeling for Predicting Short-Term Exposure Limits of Hydrocarbons and Their Derivatives. [Link]

-

ScienceDirect. (n.d.). Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment. [Link]

-

DSpace@MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

YouTube. (2020, September 4). 1.6 Intermolecular Forces | Organic Chemistry. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

-

acris. (2024, November 11). Prediction of solubility of hydrogen (H2) in hydrocarbons using QSPR method. [Link]

-

ResearchGate. (n.d.). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. [Link]

-

University of Canberra Research Portal. (n.d.). Modeling hydrogen solubility in hydrocarbons using extreme gradient boosting and equations of state. [Link]

-

csbsju. (2008, February 8). Intermolecular Forces and Solutions. [Link]

-

ChemRxiv. (n.d.). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. acris.aalto.fi [acris.aalto.fi]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Video: Solubility - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Intermolecular Forces and Solutions [employees.csbsju.edu]

- 11. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. sciforum.net [sciforum.net]

- 13. scielo.br [scielo.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure of 2-Fluoro-4-methylbiphenyl

An In-depth Technical Guide to the Predicted Crystal Structure of 2-Fluoro-4-methylbiphenyl and the Experimental Pathway to its Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structural characteristics of 2-Fluoro-4-methylbiphenyl (CAS: 69168-29-2), a key intermediate in the synthesis of various pharmaceuticals. A comprehensive search of publicly available crystallographic databases and scientific literature reveals that a definitive experimental single-crystal X-ray structure for this compound has not yet been reported. Therefore, this document provides a two-fold analysis for professionals in chemical and pharmaceutical development. First, it presents a theoretical examination of the molecule's conformational properties and predicts the likely intermolecular interactions that would govern its crystal packing, drawing on data from analogous structures. Second, it delivers a detailed, field-proven experimental workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required to determine its structure. This guide serves as both a predictive structural resource and a practical manual for obtaining the empirical data crucial for advancing its application in medicinal chemistry and materials science.

Introduction: The Structural Significance of a Key Intermediate

2-Fluoro-4-methylbiphenyl is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. Its primary significance in the pharmaceutical industry lies in its role as a key precursor to Flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—is a fundamental property that dictates critical physicochemical characteristics of a substance. These include melting point, solubility, stability, bioavailability, and tabletability, all of which are paramount in drug development.

While synthetic routes to 2-Fluoro-4-methylbiphenyl are established[3], the absence of a solved crystal structure creates a knowledge gap. Understanding its solid-state conformation and packing is essential for:

-

Rational Drug Design: Informing the design of new Flurbiprofen analogs or other derivatives.

-

Process Chemistry: Controlling polymorphism and ensuring batch-to-batch consistency during synthesis and purification.

-

Materials Science: Exploring applications in areas like liquid crystals or organic electronics, where molecular shape and packing are critical.

This guide provides a comprehensive analysis of the predicted structure of 2-Fluoro-4-methylbiphenyl and outlines the definitive experimental path to its empirical determination.

Synthesis and Physicochemical Profile

The synthesis of 2-Fluoro-4-methylbiphenyl is commonly achieved via a palladium-catalyzed Suzuki cross-coupling reaction.[2][3] This well-established method involves the reaction of a boronic acid (or its ester) with an aryl halide. A typical route involves coupling 2-fluoro-4-methylphenylboronic acid with bromobenzene.[1] For crystallographic studies, the synthesized compound must be purified to a high degree (>99%), typically using column chromatography followed by recrystallization or distillation.

The known physicochemical properties of the compound are summarized below. Its nature as a liquid or low-melting solid at room temperature presents specific challenges for crystallization, which are addressed in the experimental protocol.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₁F | |

| Molecular Weight | 186.22 g/mol | |

| CAS Number | 69168-29-2 | [4] |

| Appearance | Colorless Oil | [5] |

| Boiling Point | 90-92 °C at 1 mmHg | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Methanol | [5] |

Predicted Molecular Structure and Conformational Analysis

The molecular geometry of biphenyl derivatives is primarily defined by the torsional (dihedral) angle between the planes of the two phenyl rings. This angle is a delicate balance between two opposing forces:

-

π-Conjugation: Favors a planar conformation (0° dihedral angle) to maximize orbital overlap between the rings.

-

Steric Hindrance: Arises from repulsion between the ortho-substituents on the two rings, favoring a twisted, non-planar conformation.

In 2-Fluoro-4-methylbiphenyl, the fluorine atom at the C2 position introduces significant steric repulsion with the ortho-hydrogen (C2') of the adjacent ring. Consequently, the molecule is strongly predicted to adopt a non-planar conformation in both the gas phase and the solid state. This contrasts with unsubstituted biphenyl, which is twisted in the gas phase but often adopts a planar or near-planar conformation in the solid state to optimize crystal packing. The presence of the ortho-fluoro group is the dominant factor dictating the molecular conformation.

Computational modeling using Density Functional Theory (DFT) would be the standard method to predict this geometry. An energy minimization calculation would likely predict a ground-state dihedral angle in the range of 45-60°, similar to that observed in related 2-substituted biphenyls.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure requires a successful single-crystal X-ray diffraction (SCXRD) experiment.[6] The following section provides a detailed, step-by-step workflow.

Caption: Workflow for Crystal Structure Determination.

Single Crystal Growth: The Critical Step

Given that 2-Fluoro-4-methylbiphenyl is an oil at room temperature, crystallization can be challenging. The goal is to induce slow, ordered nucleation to form a single crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension).[7]

Causality Behind Method Selection: The choice of method depends on the compound's solubility and volatility. Since it is soluble in a range of organic solvents, slow evaporation and vapor diffusion are excellent starting points. Cooling is viable if a distinct freezing point is observed.

Protocol 1: Slow Evaporation

-

Dissolution: Dissolve a small amount (10-20 mg) of purified 2-Fluoro-4-methylbiphenyl in a minimal volume of a moderately volatile solvent (e.g., hexane or diethyl ether) in a small, clean vial.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Isolation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) and allow the solvent to evaporate over several days to weeks.

-

Observation: Monitor periodically for the formation of single crystals.

Protocol 2: Liquid-Liquid Vapor Diffusion

-

Preparation: In a small vial (the "inner chamber"), dissolve 10-20 mg of the compound in ~0.5 mL of a solvent in which it is highly soluble (e.g., dichloromethane).

-

Assembly: Place this inner vial inside a larger jar (the "outer chamber") containing 2-3 mL of a solvent in which the compound is poorly soluble but which is miscible with the first solvent (the "anti-solvent," e.g., pentane or hexane).

-

Equilibration: Seal the outer jar tightly. The more volatile solvent from the inner chamber will slowly diffuse out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.

-

Incubation: Leave undisturbed in a stable environment for several days.

Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). This minimizes thermal motion and radiation damage during data collection.

-

Diffraction Experiment: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. X-rays (typically from a Mo or Cu source) are directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by an area detector. Each spot on the images corresponds to a specific reflection (h,k,l).

-

Data Processing: The collected images are processed using specialized software. This involves indexing the reflections to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for experimental factors (e.g., Lorentz-polarization and absorption).

Structure Solution, Refinement, and Validation

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or dual-space algorithms) to generate an initial electron density map and a preliminary model of the molecular structure.

-

Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit). The data is typically deposited in a public repository like the Cambridge Structural Database (CSD) to receive a unique deposition number.[8]

Predicted Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors or acceptors, the crystal packing of 2-Fluoro-4-methylbiphenyl will be governed by a combination of weaker, non-covalent interactions.

Caption: Predicted Intermolecular Interactions.

-

C-H···π Interactions: These are expected to be significant. The hydrogen atoms of the methyl group and the aromatic rings of one molecule will interact favorably with the electron-rich faces of the phenyl rings of neighboring molecules.

-

π-π Stacking: Due to the non-planar nature of the molecule, efficient face-to-face π-stacking is unlikely. However, offset or edge-to-face arrangements are highly probable, contributing to the overall lattice energy.

-

Weak C-H···F Hydrogen Bonds: The fluorine atom is a poor hydrogen bond acceptor, but weak C-H···F interactions are often observed in the solid state. These interactions, while individually weak, can collectively play a role in directing the crystal packing arrangement.

The final crystal structure will represent the most thermodynamically stable arrangement that maximizes these attractive forces while minimizing steric repulsion.

Conclusion

While the crystal structure of 2-Fluoro-4-methylbiphenyl remains experimentally undetermined, a robust theoretical and analogous analysis provides significant insight into its likely molecular conformation and solid-state packing. The molecule is predicted to be non-planar due to steric hindrance from the ortho-fluoro substituent, and its crystal lattice is expected to be stabilized by a network of C-H···π, π-π, and weak C-H···F interactions.

This guide provides the necessary theoretical framework and, more importantly, a detailed, actionable experimental protocol for researchers to pursue the empirical determination of this structure. Obtaining this definitive data through single-crystal X-ray diffraction is a critical next step to fully understand the solid-state behavior of this important pharmaceutical intermediate and to unlock its full potential in rational drug design and materials science.

References

-

C(acyl)–C(sp 2 ) and C(sp 2 )–C(sp 2 ) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). RSC Publishing. Available from: [Link]

-

3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl | 1346601-39-5. Pharmaffiliates. Available from: [Link]

-

2-Fluoro-4-methylbiphenyl | 69168-29-2. Pharmaffiliates. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

Abdel-Aziz, A. A., et al. (2010). Flurbiprofen, Comprehensive Profile. Profiles of Drug Substances, Excipients, and Related Methodology, 35, 89-181. Available from: [Link]

-

Hughes, C. E., et al. (2019). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 10(15), 4253-4263. Available from: [Link]

- Dihydrooxadiazinones. (2019). Google Patents.

-

X-Ray Crystallography Laboratory Department of Chemistry. (n.d.). Michigan State University. Available from: [Link]

-

X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (2023). MDPI. Available from: [Link]

-

4-Fluoro-2-methyl-1,1'-biphenyl. (n.d.). PubChem. Available from: [Link]

-

Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2005). ResearchGate. Available from: [Link]

-

X-ray Crystallography. (2022). Chemistry LibreTexts. Available from: [Link]

-

2-FLUORO-4'-METHYL-1,1'-BIPHENYL | 69168-29-2. King Scientific. Available from: [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

-

1,1'-Biphenyl, 2-fluoro-. (n.d.). NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. C(acyl)–C(sp 2 ) and C(sp 2 )–C(sp 2 ) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07231E [pubs.rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-FLUORO-4-METHYLBIPHENYL | 69168-29-2 [chemicalbook.com]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Fluoro-4-methylbiphenyl

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Fluoro-4-methylbiphenyl, a molecule of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine can dramatically alter a molecule's electronic properties, conformation, and metabolic stability, making computational analysis a critical tool for predicting its behavior.[1][2] This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of methods. It delves into the rationale behind procedural choices, offering a self-validating system for robust and reliable computational analysis. We will explore the theoretical underpinnings, practical software implementation, and interpretation of results, grounded in authoritative scientific principles and validated protocols.

Introduction: The Significance of Fluorinated Biphenyls and the Predictive Power of Quantum Chemistry

The biphenyl scaffold is a prevalent motif in pharmacologically active compounds and functional materials. The introduction of a fluorine atom, as in 2-Fluoro-4-methylbiphenyl, imparts unique properties due to fluorine's high electronegativity and small size.[3] These modifications can influence intermolecular interactions, metabolic pathways, and pharmacokinetic profiles, making fluorinated biphenyls attractive candidates in drug discovery.[1][4] For instance, 2-cyano-4'-methylbiphenyl is a key intermediate in the synthesis of sartan-based antihypertensive drugs.[5][6][7]

Quantum chemical calculations offer a powerful in silico laboratory to probe the electronic structure, conformational landscape, and reactivity of molecules like 2-Fluoro-4-methylbiphenyl. These methods, rooted in solving the Schrödinger equation, allow for the prediction of a wide range of molecular properties before a compound is ever synthesized, saving significant time and resources. This guide will focus on Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance of accuracy and computational cost for systems of this size.[8][9]

Foundational Theory: A Pragmatic Overview

A detailed exposition of quantum mechanics is beyond the scope of this guide. However, a conceptual understanding of the core methods is crucial for making informed decisions in your computational workflow.

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10] While computationally efficient, HF theory neglects electron correlation, which can be a significant limitation for accurately predicting certain properties.[10]

-

Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods have been developed. These include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.[11][12] While highly accurate, these methods are computationally expensive and may be prohibitive for routine calculations on molecules the size of 2-Fluoro-4-methylbiphenyl.

-

Density Functional Theory (DFT): DFT offers a compelling alternative by calculating the electron density rather than the full wavefunction.[8] The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the complex many-body effects. Hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have proven to be very effective for a wide range of chemical systems.[9][13][14][15]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for performing quantum chemical calculations on 2-Fluoro-4-methylbiphenyl.

Caption: A generalized workflow for quantum chemical calculations.

3.1. Step 1: Molecular Structure Input

The initial step is to generate a 3D structure of 2-Fluoro-4-methylbiphenyl. This can be done using molecular building software such as Avogadro, ChemDraw, or GaussView. It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

3.2. Step 2: Software Selection

A variety of quantum chemistry software packages are available, each with its own strengths.[8] For this guide, we will reference methodologies applicable to widely used programs such as:

-

Gaussian: A comprehensive and widely used commercial package with a vast array of methods and basis sets.[16][17]

-

Q-Chem: Another powerful commercial software package known for its efficient algorithms.[18]

-

Psi4: A popular open-source option with a user-friendly Python interface.

-

GAMESS: A versatile and free quantum chemistry package.

3.3. Step 3: Method and Basis Set Selection

This is a critical decision that directly impacts the accuracy and computational cost of your calculations.

-

Method: For a molecule like 2-Fluoro-4-methylbiphenyl, a hybrid DFT functional is a well-justified choice. The B3LYP functional is a robust and widely benchmarked option that often provides excellent results for organic molecules.[9][14][15]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing halogens like fluorine, it is essential to use a basis set that can adequately describe the electron distribution around the halogen. A Pople-style basis set such as 6-311+G(d,p) is a good starting point.[14][15][19] The "+" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons, and "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals.[19]

3.4. Step 4: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule. The software will systematically adjust the bond lengths, bond angles, and dihedral angles to find a structure where the forces on all atoms are negligible. It is important to ensure the optimization has converged to a true minimum on the potential energy surface.

3.5. Step 5: Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed. This serves two primary purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Thermochemical Data: The frequency calculation provides important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

3.6. Step 6: Property Calculations

Once the optimized geometry is obtained and confirmed as a minimum, a variety of electronic and spectroscopic properties can be calculated. These include:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior and reactivity. The energy gap between them provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Dipole Moment: This provides a measure of the overall polarity of the molecule.

-

NMR and IR Spectra: Theoretical NMR and IR spectra can be calculated and compared with experimental data to aid in structure elucidation.[20]

Data Presentation and Interpretation

The output of quantum chemical calculations is a wealth of quantitative data. Presenting this information in a clear and concise manner is essential for effective communication and analysis.

Table 1: Calculated Properties of 2-Fluoro-4-methylbiphenyl

| Property | Value |

| Electronic Energy (Hartree) | Value from calculation |

| Zero-point vibrational energy (kcal/mol) | Value from calculation |

| Dipole Moment (Debye) | Value from calculation |

| HOMO Energy (eV) | Value from calculation |

| LUMO Energy (eV) | Value from calculation |

| HOMO-LUMO Gap (eV) | Value from calculation |

4.1. Conformational Analysis: The Biphenyl Twist

Biphenyl and its derivatives are not planar due to steric hindrance between the ortho hydrogens.[21] The dihedral angle between the two phenyl rings is a key conformational parameter. For 2-Fluoro-4-methylbiphenyl, the presence of the ortho-fluoro substituent will significantly influence this angle. A potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can be performed to determine the rotational barrier and the most stable conformation. The conformational preferences of substituted biphenyls are a result of a delicate balance between steric repulsion and electronic effects.[22][23]

Caption: 2D representation of 2-Fluoro-4-methylbiphenyl highlighting the dihedral angle.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. By systematically comparing results from different methods and basis sets, one can assess the sensitivity of the calculated properties to the level of theory. Furthermore, comparison with available experimental data, where possible, is the ultimate validation of the computational model. For instance, calculated NMR chemical shifts can be correlated with experimental spectra.[13]

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in chemistry and drug development. By following the systematic and well-justified workflow presented in this guide, scientists can gain deep insights into the structure, properties, and reactivity of 2-Fluoro-4-methylbiphenyl and related molecules. This predictive power allows for the rational design of new compounds with tailored properties, accelerating the pace of discovery and innovation.

References

-

Molbank, 2023 , 2023(4), m1682. [Link]

-

Organic & Biomolecular Chemistry, 2013 , 11, 2355-2362. [Link]

-

ACS Omega, 2023 , 8(32), 29331–29341. [Link]

-

Wikipedia. List of quantum chemistry and solid-state physics software. [Link]

-

Journal of Medicinal Chemistry, 2015 , 58(15), 6092-6142. [Link]

-

GitHub Pages. Hartree-Fock and post-Hartree-Fock methods: Computational aspects. [Link]

-

ResearchGate. What basis should I select for calculation of halogen compounds?. [Link]

-

Henry Rzepa's Blog. Conformational analysis of biphenyls: an upside-down view. [Link]

-

Chemical Research in Toxicology, 2007 , 20(5), 768-780. [Link]

-

ResearchGate. Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. [Link]

-

DergiPark, 2021 , 15, 10-20. [Link]

-

ResearchGate. Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications, 2020 , 76(Pt 8), 1261-1267. [Link]

- Google Patents. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.

-

CORE. Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4º-dimethylbiphenyl, 4,4º-dimethyl-2,2º-bipyridine. [Link]

-

ResearchGate. Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer. [Link]

-

ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. [Link]

-

Q-Chem. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]

-

Organic & Biomolecular Chemistry, 2013 , 11, 2355-2362. [Link]

-

Journal of Fluorine Chemistry, 2023 , 265, 110078. [Link]

-

International Journal of Molecular Sciences, 2023 , 24(6), 5459. [Link]

-

ResearchGate. Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. [Link]

-

Journal of Chemical Sciences, 2023 , 135(1), 16. [Link]

-

Gaussian.com. Expanding the limits of computational chemistry. [Link]

-

SciVision Publishers. Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. [Link]

-

University of Oldenburg. Basis Sets Used in Molecular Orbital Calculations. [Link]

-

IOP Conference Series: Materials Science and Engineering, 2020 , 871, 012067. [Link]

-

ACS Omega, 2023 , 8(32), 29331-29341. [Link]

-

The Quantum Aviary. Quantum Chemistry in a Nutshell II – Post-Hartree-Fock methods. [Link]

-

National Council of Educational Research and Training. Haloalkanes and Haloarenes. [Link]

-

Chemistry LibreTexts. Conformations of Biphenyls. [Link]

-

Bulletin of the Korean Chemical Society, 2007 , 28(11), 1999-2002. [Link]

-

ACS Omega, 2023 , 8(1), 1045-1054. [Link]

-

ResearchGate. Crystal Structures, TG/DTA Study, Hirshfeld Surface Analysis, Optical and Computational Study of Two New Spiro Compounds Containing (Trifluoromethyl)phenylamino Group. [Link]

-

ResearchGate. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. [Link]

-

Reddit. What Open source quantum chemistry software should I learn?. [Link]

-

Wikipedia. Hartree–Fock method. [Link]

-

Journal of Medicinal Chemistry, 2019 , 62(12), 5705-5746. [Link]

-

ChemCompute. Home | ChemCompute: Free Computational Chemistry For Undergraduates. [Link]

-

Semantic Scholar. Spectroscopic (FT-IR, NMR, single crystal XRD) and DFT studies including FMO, Mulliken charges, and Hirshfeld surface analysis, molecular docking and ADME analyses of 2-amino-4′-fluorobenzophenone (FAB). [Link]

-

International Journal of Molecular Sciences, 2023 , 24(13), 10834. [Link]

- Google Patents. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.

-

arXiv, 2020 , arXiv:2011.01544. [Link]

-

Journal of Molecular Structure, 2021 , 1230, 129883. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 8. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 11. pfloos.github.io [pfloos.github.io]

- 12. Quantum Chemistry in a Nutshell II – Post-Hartree-Fock methods - quantum-computing-info [quantum-computing-info.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(tri-fluoro-meth-yl)phen-yl]imino}-meth-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. gaussian.com [gaussian.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 19. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 20. ias.ac.in [ias.ac.in]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 23. pubs.acs.org [pubs.acs.org]

Technical Guide: A Strategic Approach to Screening the Biological Activity of 2-Fluoro-4-methylbiphenyl Derivatives

Foreword: The Rationale for Focusing on the 2-Fluoro-4-methylbiphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its two phenyl rings offer a versatile platform for conformational flexibility and diverse substitutions, enabling fine-tuning of interactions with biological targets.[1] This structural feature is prevalent in drugs targeting a range of conditions, including hypertension, inflammation, and cancer.[1][2]

The introduction of a fluorine atom, as in the 2-fluoro-4-methylbiphenyl scaffold, is a strategic design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell membrane permeability and oral bioavailability.[3] The methyl group at the 4-position further provides a key substitution point for creating a library of derivatives and can contribute to hydrophobic interactions within a target's binding pocket.

This guide provides a comprehensive framework for systematically screening a library of novel 2-fluoro-4-methylbiphenyl derivatives to elucidate their therapeutic potential across key biological areas: oncology, infectious diseases, and inflammation. The methodologies described are grounded in established, robust protocols, with an emphasis on the underlying scientific principles to empower researchers to make informed decisions and interpret data with confidence.

Chapter 1: The Screening Cascade: A Strategy for Efficient Discovery

A hierarchical screening approach is paramount for the cost-effective and efficient evaluation of a new compound library. This process, often termed a "screening cascade," begins with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to a series of increasingly specific and complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate selectivity.

This strategy ensures that resources are focused on the most promising candidates. The initial screen casts a wide net, prioritizing sensitivity to avoid missing potential leads. Subsequent assays are designed to weed out false positives and compounds with undesirable properties (e.g., non-specific cytotoxicity), providing a progressively refined dataset for advancing the best derivatives.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Chapter 5: Conclusion and Future Directions